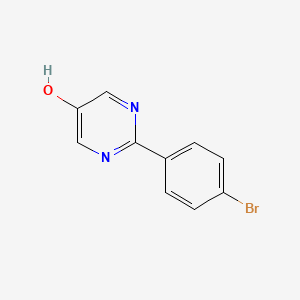

2-(4-Bromophenyl)pyrimidin-5-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

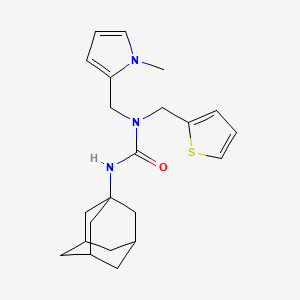

“2-(4-Bromophenyl)pyrimidin-5-ol” is a chemical compound that belongs to the class of organic compounds known as bromobenzenes . It has a pyrimidine moiety, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The pyrimidine ring is substituted at the 2nd position by a 4-bromophenyl group and at the 5th position by a hydroxyl group .

Molecular Structure Analysis

The molecular structure of “2-(4-Bromophenyl)pyrimidin-5-ol” consists of a pyrimidine ring, which is a six-membered heterocyclic ring with two nitrogen atoms and four carbon atoms. This ring is substituted at the 2nd position by a 4-bromophenyl group and at the 5th position by a hydroxyl group . The presence of the bromine atom and the hydroxyl group can significantly influence the chemical properties of the molecule, including its reactivity and polarity.Applications De Recherche Scientifique

Synthesis and Intermediate Applications

- 2-(4-Bromophenyl)pyrimidin-5-ol and its derivatives are important intermediates in the synthesis of a variety of pyrimidine compounds. These compounds have broad applications in pharmaceutical and chemical fields. For instance, 5-(4-bromophenyl)-4, 6-dichloropyrimidine is a key intermediate used in the synthesis of various active compounds (Hou et al., 2016).

Antimicrobial Applications

- Some derivatives of 2-(4-Bromophenyl)pyrimidin-5-ol, such as pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones, have been synthesized and found to exhibit excellent antimicrobial activities against various microorganisms (Farghaly & Hassaneen, 2013).

Analytical Chemistry Applications

- In analytical chemistry, methods have been developed for the separation and determination of 2-(4-Bromophenyl)pyrimidin-5-ol derivatives using High-Performance Liquid Chromatography (HPLC), demonstrating its utility in chemical analysis (Li-hui, 2004).

Medicinal Chemistry Applications

- Derivatives of 2-(4-Bromophenyl)pyrimidin-5-ol have shown promising results in medicinal chemistry. For example, compounds synthesized from 4-bromomethyl coumarins exhibited significant analgesic and anti-pyretic activities. DNA cleavage studies have also been conducted on these derivatives, indicating their potential in biological applications (Keri et al., 2010).

Antiviral and Anti-inflammatory Applications

- Compounds derived from 2-(4-Bromophenyl)pyrimidin-5-ol have been evaluated for their potential as antiasthma agents, showcasing the versatility of this chemical in developing new therapeutic agents (Medwid et al., 1990).

Propriétés

IUPAC Name |

2-(4-bromophenyl)pyrimidin-5-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O/c11-8-3-1-7(2-4-8)10-12-5-9(14)6-13-10/h1-6,14H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEBHYMIVEFXSKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C=N2)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromophenyl)pyrimidin-5-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloro-2-methoxyphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2413975.png)

![2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2413977.png)

![3-((5-((2,5-dimethylbenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2413979.png)

![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B2413983.png)

![1-{1-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2413990.png)

![N-[(4-methoxyphenyl)methyl]-2-{[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl}acetamide](/img/structure/B2413992.png)

![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(4-(4-methylpiperazin-1-yl)pyridin-2-yl)methanone](/img/structure/B2413993.png)

![N-(5-chloro-2-methoxyphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2413996.png)